molecular formula C9H7ClF2O2S B2507777 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride CAS No. 883146-05-2

4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride

Cat. No.: B2507777
CAS No.: 883146-05-2
M. Wt: 252.66
InChI Key: RFLPEFSXJWXSCO-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H7ClF2O2S and a molecular weight of 252.67 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a benzenesulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride typically involves the reaction of 4-(2,2-difluorocyclopropyl)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other sulfonyl chlorides .

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2S/c10-15(13,14)7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPEFSXJWXSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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